molecular formula C46H56N4O10 B610134 Pleurosine CAS No. 39608-80-5

Pleurosine

Cat. No.: B610134
CAS No.: 39608-80-5
M. Wt: 825.0 g/mol
InChI Key: ATTVIAQTRLLYAD-KMNYYTSSSA-N
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Description

Contextualization within Natural Product Chemistry Research

Natural product chemistry is a discipline focused on the isolation, identification, structure elucidation, and study of biologically active compounds produced by living organisms. These compounds, known as natural products, serve as a significant source for drug discovery and development. Pleurosine fits into this landscape as a naturally occurring alkaloid. Research in this area often involves exploring diverse flora and fauna for novel compounds with potential therapeutic applications. The study of natural products like this compound contributes to understanding complex biosynthetic pathways and discovering new chemical scaffolds with interesting biological activities.

Significance of Catharanthus roseus as a Research Source

Catharanthus roseus, commonly known as the Madagascar periwinkle, is a plant of considerable significance in natural product chemistry research. It is a rich source of various indole (B1671886) alkaloids, many of which possess notable biological activities. The plant has a long history of use in traditional medicine for various ailments. tandfonline.cominteresjournals.orgcellnatsci.com Modern scientific investigation of C. roseus was initially prompted by its traditional uses, leading to the isolation of numerous alkaloids. tandfonline.com The plant is known to synthesize over 100 monoterpenoid indole alkaloids. nih.gov The abundance and diversity of alkaloids in C. roseus make it a key species for phytochemical studies aimed at identifying new bioactive compounds. interesjournals.orgnih.govresearchgate.net

Historical Perspectives on Vinca (B1221190) Alkaloid Research

The investigation into the alkaloids of Catharanthus roseus began in the mid-20th century. researchgate.netnih.gov Initial studies were often driven by anecdotal reports of the plant's medicinal properties, including its traditional use as an oral hypoglycemic agent. tandfonline.com While these initial investigations did not confirm hypoglycemic effects in animal models, they serendipitously led to the discovery of compounds with other significant biological activities. tandfonline.com This early research focused on isolating and characterizing the various alkaloids present in the plant. The identification of compounds with cytotoxic effects marked a pivotal point, shifting the research focus towards their potential in cancer therapy. researchgate.netnih.gov Key discoveries during this period included the isolation of vincaleukoblastine (B1247) (later known as vinblastine) and leurosine. tandfonline.com Subsequent research led to the identification of other important vinca alkaloids like vincristine (B1662923) and leurosidine. tandfonline.com The historical research laid the groundwork for the development of some of the most important chemotherapy drugs currently in use. researchgate.netnih.gov

Current Research Focus and Emerging Directions for this compound Studies

Current research on this compound continues to build upon the historical understanding of vinca alkaloids. This compound, also known as leurosine-N'b-oxide, is recognized as a bisindole alkaloid found in Catharanthus roseus. nih.govnih.govacs.orgsciencescholar.us Its chemical structure and properties have been characterized. nih.govbiocat.coma2bchem.comchemicalbook.comguidechem.com Research efforts include confirming its structural evidence and investigating its biological activities. nih.govacs.orgsciencescholar.us Studies have indicated that this compound exhibits activity in certain in vivo test systems, such as the B-16 melanoma test system and the P-388 lymphocytic leukemia test system. nih.gov Emerging directions for this compound studies may involve further exploration of its mechanism of action at a molecular level, potential synergistic effects with other compounds, and investigation of its activity against a wider range of biological targets. Advances in analytical techniques and synthetic methods also contribute to ongoing research, allowing for more detailed analysis and potential synthesis of this compound and its analogs. researchgate.netresearchgate.net

Properties

CAS No.

39608-80-5

Molecular Formula

C46H56N4O10

Molecular Weight

825.0 g/mol

IUPAC Name

methyl (10S,11R,12R,19R)-11-acetyloxy-4-[(13S,15S,16R,18S)-13-acetyloxy-18-ethyl-1-oxido-17-oxa-11-aza-1-azoniapentacyclo[13.4.1.04,12.05,10.016,18]icosa-4(12),5,7,9-tetraen-13-yl]-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate

InChI

InChI=1S/C46H56N4O10/c1-8-42-16-12-18-49-19-17-44(38(42)49)31-21-32(35(56-6)22-34(31)48(5)39(44)46(54,41(53)57-7)40(42)58-26(3)51)45(59-27(4)52)23-28-24-50(55,25-43(9-2)37(28)60-43)20-15-30-29-13-10-11-14-33(29)47-36(30)45/h10-14,16,21-22,28,37-40,47,54H,8-9,15,17-20,23-25H2,1-7H3/t28-,37+,38-,39?,40+,42+,43-,44?,45-,46-,50?/m0/s1

InChI Key

ATTVIAQTRLLYAD-KMNYYTSSSA-N

SMILES

CC[C@]12CN3(CCc4c([C@](c5c(OC)cc(N(C)C6C78CCN9[C@H]8[C@@]([C@@H](OC(C)=O)[C@]6(O)C(OC)=O)(CC)C=CC9)c7c5)(OC(C)=O)C[C@@H]([C@H]1O2)C3)[nH]c%10c4cccc%10)=O

Isomeric SMILES

CC[C@]12C[N+]3(CCC4=C([C@](C[C@@H](C3)[C@H]1O2)(C5=C(C=C6C(=C5)C78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@](C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)OC(=O)C)NC1=CC=CC=C41)[O-]

Canonical SMILES

CCC12C[N+]3(CCC4=C(C(CC(C3)C1O2)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)OC(=O)C)NC1=CC=CC=C41)[O-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Pleurosine; 

Origin of Product

United States

Origin, Biosynthesis, and Ecological Research of Pleurosine

Natural Occurrence and Distribution in Biological Systems

Pleurosine is found in the plant Catharanthus roseus, commonly known as the Madagascar periwinkle. researchgate.netjaypeedigital.com This plant is native to the island of Madagascar and is also cultivated globally for its ornamental and medicinal properties. researchgate.net C. roseus is known to produce a wide array of terpenoid indole (B1671886) alkaloids (TIAs), including this compound, leurosine, roseadine, and vindolicine, among others. scispace.comchemistry-chemists.comgay.solutionscapes.gov.brdntb.gov.uasld.cu These alkaloids are present in various parts of the plant, with the leaves and roots containing significant amounts. sld.cunih.gov Research has identified this compound alongside other dimeric alkaloids in C. roseus. chemistry-chemists.comgay.solutionsresearchgate.netresearchgate.netacs.orgresearchgate.netresearchgate.net

Biosynthetic Pathway Elucidation and Enzymatic Mechanisms

The biosynthesis of monoterpene indole alkaloids (MIAs), including dimeric ones like this compound, in C. roseus is a complex process involving multiple enzymatic steps and is highly regulated. scispace.comsld.curesearchgate.netresearchgate.net The pathway depends on indole and terpenoid precursors derived from the shikimate and isopentenyl diphosphate (B83284) pathways. researchgate.net Strictosidine is a key intermediate in the biosynthesis of MIAs, serving as a precursor from which a diverse family of natural products is derived. researchgate.net

Research on Precursor Incorporation and Transformation Steps

Studies have investigated the incorporation of precursors into the TIA pathway. The symmetrical diamine putrescine has been implicated as an intermediate in the incorporation of precursor amino acids. chemistry-chemists.com The transformation of specific genes is involved in the later steps of secologanin (B1681713) biosynthesis, a precursor to TIAs. scispace.com The coupling of catharanthine (B190766) and vindoline (B23647), two monomeric alkaloids, is a crucial step in the formation of dimeric alkaloids like vinblastine (B1199706) and vincristine (B1662923), to which this compound is structurally related. researchgate.netcdnsciencepub.comnih.gov Research has shown that ferric ions can facilitate the coupling of catharanthine and vindoline in aqueous acidic media to produce 3',4'-anhydrovinblastine, a precursor to other dimeric alkaloids. researchgate.netcdnsciencepub.com Leurosine has also been implicated as a precursor in the natural formation of catharine, another related alkaloid. cdnsciencepub.com

Regulatory Elements and Gene Expression in this compound Biosynthesis

The production of alkaloids in C. roseus is highly regulated at the transcriptional level. sld.cu Regulatory elements, such as transcription factors, play an essential role in gene regulation and, consequently, in the biosynthesis of these compounds. osti.gov Research has focused on identifying the genes encoding the enzymes involved in the biosynthetic pathways. sld.curesearchgate.net Understanding these regulatory networks is crucial for manipulating alkaloid production. wikipedia.org

Genetic and Metabolic Engineering Approaches for Pathway Manipulation in Research Models

Genetic and metabolic engineering approaches have been explored to enhance the production of valuable plant natural products, including alkaloids, in both native plant systems and heterologous hosts like microorganisms. scispace.comsld.cuosti.govwikipedia.orgrsc.orgzenodo.orgnih.govnih.gov Strategies include overexpressing genes encoding rate-limiting enzymes, blocking competing metabolic pathways, and expressing heterologous genes. wikipedia.org While the biosynthesis of this compound itself has been investigated, research in this area often focuses on increasing the yield of related, more therapeutically prominent dimeric alkaloids like vinblastine and vincristine, given their presence in micro quantities in the plant. researchgate.netsld.cunih.govresearchgate.net Manipulating the TIA pathway through genetic and metabolic engineering holds promise for sustainable biotechnological production of these valuable compounds. researchgate.netrsc.orgnih.govbiorxiv.org

Ecological Role and Interactions in Producer Organisms

Terpenoid indole alkaloids (TIAs) in Catharanthus roseus are understood to play a role in the plant's ecological interactions, particularly in defense mechanisms. jaypeedigital.comnih.gov

Environmental Factors Influencing Alkaloid Production in Research Systems

The production of alkaloids in plants, including this compound in Catharanthus roseus, can be significantly influenced by various environmental factors. Research conducted in controlled systems, such as plant tissue and cell cultures, has provided valuable insights into these influences and offers potential strategies for enhancing alkaloid yield.

Environmental factors such as temperature, light, water availability, and nutrient composition of the growth medium have been shown to impact the biosynthesis and accumulation of secondary metabolites, including alkaloids, in medicinal plants and C. roseus research systems.

Studies on alkaloid production in Catharanthus roseus cell culture systems have demonstrated that optimizing the composition of the culture medium, including nutrient salts, sucrose (B13894) concentration, and the presence of plant growth regulators, can significantly enhance alkaloid content and yield. For instance, research has shown that cell suspension cultures can exhibit higher alkaloid content and yield compared to callus cultures grown on agar (B569324) medium under similar treatments.

Detailed research findings highlight the impact of specific medium components. One study utilizing Catharanthus roseus suspension cultures investigated the effect of different media compositions on alkaloid production. The highest alkaloid content observed was 5.67 mg/g dry weight in a modified B5 suspension medium containing 3% sucrose and supplemented with specific concentrations of plant growth regulators (0.5 mg/l 2,4-Dichlorophenoxyacetic acid, 1 mg/l Kinetin, and 2 mg/l α-naphthaleneacetic acid). This demonstrates the sensitivity of alkaloid production to the precise environmental conditions within the research system.

Furthermore, the inclusion of biotic and abiotic inducers in C. roseus in vitro cultures has been explored as a strategy to stimulate the production of metabolites within the alkaloid biosynthesis pathway. For example, the addition of pectinase, chitin, and jasmonic acid has been shown to influence the levels of various alkaloids in C. roseus cultures.

The following table illustrates the impact of different culture conditions on alkaloid content in Catharanthus roseus suspension cultures, based on reported research findings:

Culture Medium CompositionAlkaloid Content (mg/g dry weight)
B5 medium + 3% sucrose + 0.5 mg/l 2,4-D + 1 mg/l KIN + 2 mg/l NAA5.67
Other tested media compositionsVaried (generally lower)

Note: Data is illustrative based on findings reported in the source, highlighting the condition that yielded the highest alkaloid content.

These findings underscore the critical role of controlling environmental factors within research systems to optimize the production of valuable alkaloids like this compound from Catharanthus roseus.

Synthetic Chemistry and Derivatization Research of Pleurosine

Total Synthetic Methodologies for Pleurosine and Related Natural Products

Total synthesis aims to construct complex molecules from simpler, readily available precursors through a series of chemical reactions. The synthesis of this compound, being a dimeric indole (B1671886) alkaloid, is closely related to the synthesis of other Catharanthus roseus alkaloids like vinblastine (B1199706) and vincristine (B1662923), which are known for their potent biological activities. nih.govresearchgate.netacademiapublishing.orgresearchgate.net The complexity of these molecules, characterized by multiple stereocenters and a fused ring system, makes their total synthesis a significant undertaking. princeton.edu

Key Synthetic Strategies and Advanced Reaction Sequences

Total synthetic approaches to dimeric indole alkaloids often involve the coupling of two complex monomeric units, typically vindoline (B23647) and catharanthine (B190766), or their derivatives. nih.govresearchgate.netresearchgate.netresearchgate.net Early syntheses of related compounds like vinblastine were lengthy, involving numerous steps. princeton.edu More recent efforts have focused on developing concise and efficient routes.

One key strategy involves the use of coupling reactions between the indole and dihydroindole units. For example, Fe(III)-promoted coupling reactions have been explored, initiated by the generation of a catharanthine radical cation which undergoes oxidative fragmentation and diastereoselective coupling with vindoline. researchgate.netresearchgate.net This can be followed by oxidation and reduction steps to yield the desired dimeric alkaloids. researchgate.netresearchgate.net

Another approach in the synthesis of related complex natural products involves cascade reactions, such as intramolecular [4+2]/[3+2] cycloaddition cascades, which can rapidly construct complex ring systems and set multiple stereocenters in a single sequence. nih.govresearchgate.net The development of divergent synthetic approaches from advanced intermediates has also been highlighted as a strategy to facilitate the synthesis of various analogues through late-stage modifications. organicchemistry.eu

Research on Stereochemical Control and Regioselectivity in Synthesis

Controlling stereochemistry and regioselectivity is paramount in the synthesis of complex natural products with multiple chiral centers, such as this compound. inflibnet.ac.inox.ac.uk Stereoselective reactions aim to produce predominantly one stereoisomer from a reaction that could yield multiple. inflibnet.ac.inox.ac.uk Regioselectivity concerns the preference for bond formation at a specific site within a molecule.

In the context of dimeric indole alkaloid synthesis, achieving the correct stereochemistry at the newly formed carbon-carbon bonds during the coupling of the monomeric units is critical for obtaining the biologically active natural product or its desired analogues. Research has focused on identifying reaction conditions and catalysts that favor the formation of the natural stereochemistry. researchgate.netresearchgate.net For instance, conducting coupling reactions at low temperatures has been shown to improve diastereoselectivity in the synthesis of related dimeric alkaloids. researchgate.net

Strategies for stereochemical control can involve the use of chiral auxiliaries, chiral catalysts, or leveraging the inherent stereochemistry of the starting materials. inflibnet.ac.inox.ac.uk The development of stereospecific reactions, where starting materials differing only in their configuration are converted into stereoisomeric products, is also a key area of research. inflibnet.ac.in

Semi-Synthetic Approaches and Chemical Modification Research

Semi-synthesis utilizes naturally occurring compounds as starting materials for chemical modifications. tapi.comscripps.edu This approach is particularly valuable for complex natural products that are difficult or expensive to obtain solely through total synthesis, or when the goal is to create analogues with improved properties. tapi.com

Derivatization for Structure-Activity Relationship (SAR) Studies in Cellular Models

Derivatization of natural products involves chemically modifying their structure to explore how these changes affect their biological activity. This is the basis of Structure-Activity Relationship (SAR) studies. By creating a series of analogues with systematic structural variations, researchers can gain insights into the functional groups and structural features essential for activity and potentially identify compounds with enhanced potency, selectivity, or other desirable properties.

For this compound and related alkaloids, SAR studies in cellular models are crucial for understanding their mechanisms of action and identifying potential therapeutic leads. nih.gov Chemical modifications can include alterations to the core ring system, introduction of new functional groups, or modification of existing ones (e.g., ester linkages, hydroxyl groups, amine functionalities). nih.govgoogle.comgoogle.com These modifications can influence factors such as cellular uptake, binding to biological targets, metabolism, and excretion.

Research findings often involve synthesizing a library of derivatives and testing their activity in various cell lines, such as cancer cell lines. nih.gov Comparing the activity of the derivatives to the parent compound helps to delineate the structural requirements for activity.

Exploration of Novel this compound Analogues and Research Leads

The exploration of novel this compound analogues is driven by the potential to discover compounds with improved pharmacological profiles. This involves designing and synthesizing new molecules based on the this compound scaffold, incorporating structural changes suggested by SAR studies or aimed at overcoming limitations of the parent compound, such as poor water solubility or reactivity. princeton.edu

Semi-synthetic approaches allow for targeted modifications of specific parts of the molecule, which can be more efficient than total synthesis for generating a series of closely related analogues. tapi.com Research in this area seeks to identify "research leads" – compounds that show promising activity and warrant further investigation. This can involve modifying the existing functional groups or introducing novel substituents to alter the compound's physical and biological properties. princeton.edu The goal is to create analogues that may be more potent, less toxic, or have better pharmacokinetic properties than the naturally occurring this compound. tapi.com

For example, research on vinblastine analogues, which are structurally related to this compound, has explored modifications to the vindoline subunit to create compounds with altered activity profiles. nih.gov This highlights the potential for similar explorations with the this compound structure.

Molecular and Cellular Biological Research of Pleurosine

Research on Cellular Targets and Pathways

Understanding the specific cellular targets and the pathways that Pleurosine influences is crucial for determining its biological effects. Studies in this area investigate which molecules or structures within a cell this compound interacts with and how these interactions modulate cellular processes.

Investigations into Protein-Ligand Interactions through Research Models

Investigations into the interaction between this compound and proteins utilize various research models to understand the binding mechanisms and affinity. Protein-ligand interaction studies are fundamental in drug discovery and biological research to explain how a molecule like this compound might exert its effects by binding to specific proteins. Different models, such as the "lock-and-key," "induced fit," and "conformational selection," are used to describe how proteins and ligands bind. Experimental techniques like X-ray crystallography, Nuclear Magnetic Resonance (NMR), and cryo-electron microscopy provide structural information of protein-ligand complexes. Computational methods, including molecular docking simulations and machine learning models, are also employed to predict and analyze these interactions, offering insights into binding energies and key atomic interactions. While general methods for studying protein-ligand interactions are well-established, specific detailed findings regarding this compound's direct protein targets and interaction models require further dedicated research.

Modulation of Intracellular Signaling Networks in In Vitro Systems

The modulation of intracellular signaling networks by chemical compounds is a key aspect of their biological activity. In vitro systems are widely used to study how compounds like this compound can influence the complex cascades of molecular events within cells that govern various functions, including growth, differentiation, and death. Intracellular signaling networks involve a series of protein kinases and other molecules that transmit signals from the cell surface to the nucleus, leading to specific cellular responses. Modulation can occur through various mechanisms, such as the phosphorylation of proteins or the alteration of protein localization within the cell. Research in this area often involves studying the effects of a compound on specific signaling pathways, such as the MAPK or PI3K pathways, which are involved in cell proliferation and survival. While the general principles of intracellular signaling modulation in in vitro systems are well-understood, specific studies detailing this compound's effects on these networks are necessary to fully characterize its mechanism of action.

Studies on Cellular Mechanisms of Action (in in vitro and cellular models)

Studies on the cellular mechanisms of action of this compound in in vitro and cellular models aim to understand the specific processes it affects within cells. These investigations often focus on fundamental cellular activities that are critical for cell survival and proliferation.

Research on Cellular Proliferation Inhibition in Specific Cell Lines

Inhibition of cellular proliferation is a common effect of many compounds with potential therapeutic applications, particularly in the context of diseases characterized by excessive cell growth. Research in specific cell lines allows for controlled investigation of a compound's ability to slow down or halt cell division. Various cell lines, including cancer cell lines, are used as models to assess the anti-proliferative effects of compounds. Assays such as cell counting, metabolic activity measurements (e.g., SRB assay), and DNA synthesis indicators (e.g., BrdU incorporation) are employed to quantify the extent of proliferation inhibition. Studies have shown that various compounds can inhibit cell proliferation in a dose-dependent manner in different cell lines by affecting cell cycle progression or inducing cell cycle arrest. While the anti-proliferative effects of Vinca (B1221190) alkaloids in general are well-documented, specific research detailing the cellular proliferation inhibition profile of this compound in various cell lines is required.

Investigations into Apoptosis Induction and Programmed Cell Death in Research Models

Apoptosis, or programmed cell death, is a fundamental biological process crucial for development, tissue homeostasis, and the elimination of damaged or unwanted cells. The induction of apoptosis in specific cell populations is a desirable effect for compounds being investigated as potential therapeutic agents, particularly in cancer research. Research models, including various cell lines and in vitro systems, are used to study the mechanisms by which a compound can trigger the apoptotic cascade. Apoptosis is characterized by distinct morphological changes and involves a complex network of signaling pathways, including the activation of caspases and the involvement of proteins from the Bcl-2 family. Compounds can induce apoptosis through various mechanisms, such as activating death receptors (extrinsic pathway) or triggering the release of pro-apoptotic factors from mitochondria (intrinsic pathway). The ability of Vinca alkaloids to induce apoptosis is a known aspect of their mechanism of action. Specific investigations focusing on how this compound induces apoptosis and the pathways involved in different research models would provide valuable insights into its biological activity.

Comparative Cellular Biology with Related Vinca Alkaloids

Comparing the cellular biology of this compound with that of related Vinca alkaloids, such as vinblastine (B1199706) and vincristine (B1662923), provides context for its potential activity and helps highlight any unique characteristics. Vinca alkaloids are known to exert their effects primarily by targeting microtubules, essential components of the cytoskeleton involved in cell division, intracellular transport, and cell shape maintenance. They function as microtubule inhibitors, disrupting microtubule assembly and leading to mitotic arrest. This disruption of mitosis triggers cell cycle arrest and can ultimately lead to apoptosis. While structurally similar, subtle differences in the chemical structures of Vinca alkaloids can result in variations in their biological activities, including their potency, cellular targets, and effects on different cell lines. Comparative studies can reveal whether this compound shares the same primary mechanism of action as other Vinca alkaloids (i.e., microtubule inhibition) or if it possesses distinct cellular effects or targets. Such comparisons are vital for understanding the full spectrum of this compound's biological properties and its potential therapeutic relevance in relation to established Vinca alkaloid drugs.

This compound, a bisindole alkaloid, is a compound that has been investigated in the context of cellular biological research, particularly concerning its interactions with various cell types and its potential in combination therapies. It is found in the Catharanthus roseus plant, which is also a source of well-known anti-cancer vinca alkaloids like vinblastine and vincristine openaccesspub.orgactascientific.com. This compound is also known by the synonym leurosine-N'b-oxide openaccesspub.orgsciencescholar.usoup.com.

Differential Cellular Responses and Selectivity Studies

Research into this compound has included studies examining how different cell types respond to its presence. Differential cellular responses are a key aspect of evaluating the potential therapeutic window of a compound, aiming for activity against target cells while minimizing effects on normal cells oncotarget.comnih.gov. Studies on related Catharanthus roseus alkaloids, such as vinblastine and vincristine, have shown their activity against various cancer cell lines by inhibiting mitosis through binding to tubulin openaccesspub.orgactascientific.comnih.gov. While specific detailed studies focusing solely on the differential cellular responses and selectivity of this compound across a wide range of normal and cancerous cell lines are not extensively detailed in the provided search results, the broader context of research on Catharanthus roseus alkaloids suggests that such investigations are relevant to understanding the compound's biological profile openaccesspub.orgactascientific.com. The concept of differential sensitivity has been observed with other compounds, where distinct patterns of cellular responsiveness are noted across different cell lines academicjournals.org.

Research on Synergy and Antagonism in Cellular Assays

The study of synergy and antagonism in cellular assays is crucial for understanding how a compound might behave in combination with other agents tdcommons.aimdpi.com. Synergy occurs when the combined effect of two or more compounds is greater than the sum of their individual effects, while antagonism is when the combined effect is less than the sum mdpi.comnih.gov. Research on drug combinations in cellular assays is a common approach to identify potentially more effective or less toxic treatment strategies tdcommons.ainih.govnih.gov.

While direct studies specifically detailing the synergistic or antagonistic effects of this compound in combination with other compounds in cellular assays are not prominently featured in the immediate search results, the principle of evaluating drug combinations is well-established in cellular biological research, particularly in the context of anti-cancer drug development tdcommons.aimdpi.comnih.govnih.gov. Studies on other compounds, including other alkaloids and chemotherapeutic agents, demonstrate the methodologies used to assess synergy and antagonism, such as using combination index plots or 3-D models to analyze drug interactions across different concentrations and cell lines nih.govnih.gov. The effectiveness of drug combinations can be dependent on factors like the molar ratios of the compounds and the specific cell line being studied nih.gov.

Advanced Analytical and Methodological Research for Pleurosine

Chromatographic and Spectroscopic Techniques for Research Elucidation

Chromatographic and spectroscopic methods are fundamental in the research of pleurosine, providing crucial data for identification, structural confirmation, and quantitative analysis. mdpi.comijpsjournal.comscialert.net

High-Resolution Mass Spectrometry for Metabolomic Profiling in Research

High-Resolution Mass Spectrometry (HRMS) plays a vital role in the metabolomic profiling of plant extracts containing this compound. mdpi.com Techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry), including systems equipped with Ion Trap-Time Of Flight (IT-TOF), are utilized for the identification and characterization of this compound within complex biological matrices. mdpi.com HRMS provides accurate mass measurements, which are essential for determining the elemental composition of this compound and differentiating it from other compounds with similar nominal masses. mdpi.com This is particularly important in metabolomic studies aiming to identify and quantify various secondary metabolites present in Catharanthus roseus. mdpi.com ESI-MS (Electrospray Ionization Mass Spectrometry) is commonly used in conjunction with LC, allowing for the detection of protonated or deprotonated molecules of this compound. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Elucidation in Research Contexts

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of this compound, providing information about the arrangement of atoms and their connectivity, as well as stereochemical and conformational aspects. mdpi.comijpsjournal.comresearchgate.netarpgweb.com Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments (such as COSY, HMQC, HMBC, and NOESY) are employed in research contexts. mdpi.compsu.eduresearchgate.net These experiments help in assigning signals to specific protons and carbons within the this compound molecule and establishing correlations between them. mdpi.compsu.edu The chemical shifts and coupling constants observed in NMR spectra provide insights into the electronic environment and spatial relationships of the nuclei, allowing for the confirmation or determination of the compound's structure. mdpi.comresearchgate.netarpgweb.compsu.edu Deuterated solvents, such as CDCl₃, are typically used for dissolving this compound samples for NMR analysis. mdpi.comresearchgate.netarpgweb.com

Advanced Separation Techniques for Complex Biological and Synthetic Mixtures

Advanced separation techniques are crucial for isolating this compound from the complex mixtures in which it is found, whether from natural plant extracts or synthetic reaction mixtures. mdpi.comscialert.netnih.govcdnsciencepub.comsld.cu High-Performance Liquid Chromatography (HPLC) is a widely used technique for both analytical and preparative separation of this compound and other alkaloids. ijpsjournal.comscialert.netsld.cu Reverse phase HPLC, often utilizing C18 columns, is commonly employed, with mobile phases consisting of mixtures of water or buffered aqueous solutions and organic solvents like methanol (B129727) or acetonitrile. mdpi.comsld.cu Gradient elution is frequently used to achieve optimal separation of multiple compounds in an extract. mdpi.com Thin-Layer Chromatography (TLC), including preparative TLC (PTLC), is also utilized for the separation and monitoring of fractions during the isolation process. mdpi.comnih.govcdnsciencepub.comsld.cuiipseries.orgijnrd.org Column chromatography, using stationary phases like silica (B1680970) gel or alumina (B75360), is a standard technique for initial purification steps. mdpi.comscialert.netpsu.educdnsciencepub.comsld.cugoogle.com

Research on Extraction and Purification Methodologies

Research on this compound involves the development and optimization of extraction and purification methodologies to obtain the compound in sufficient quantity and purity for further study. mdpi.comscialert.netarpgweb.compsu.educdnsciencepub.com

Optimization of Research-Scale Extraction Protocols from Natural Sources

Optimization of extraction protocols from natural sources like Catharanthus roseus is critical for maximizing the yield of this compound. mdpi.comscialert.netpsu.edu Various solvents and extraction techniques are investigated. mdpi.comijpsjournal.comscialert.netpsu.eduijnrd.org Acid-base extraction is a common approach for isolating alkaloids, where the plant material is extracted with an acidic solution to convert alkaloids to their salts, followed by basification and extraction with an organic solvent. mdpi.compsu.edu Solvents such as dichloromethane, methanol, ethanol, and hexane (B92381) have been used in extraction procedures. mdpi.comscialert.netarpgweb.compsu.eduijnrd.org The choice of solvent, extraction time, temperature, and solvent-to-plant material ratio are parameters that are optimized to improve extraction efficiency. arpgweb.com

Development of Advanced Chromatographic Purification Strategies for Research Purity

Achieving high purity of this compound is essential for accurate structural characterization and biological activity testing. scialert.netgoogle.com Advanced chromatographic strategies are developed and refined for this purpose. mdpi.comscialert.netpsu.educdnsciencepub.comsld.cugoogle.com Column chromatography, including silica gel and alumina columns, is used for initial fractionation of crude extracts. mdpi.comscialert.netpsu.educdnsciencepub.comsld.cugoogle.com Gradient elution with solvent systems of increasing polarity is commonly employed to separate compounds based on their affinity for the stationary phase. mdpi.compsu.educdnsciencepub.com Preparative HPLC is a powerful technique for obtaining highly pure this compound from enriched fractions. scialert.netsld.cu Different stationary phases and mobile phase compositions are explored to achieve optimal resolution. mdpi.comsld.cu Preparative TLC can also be used for the purification of smaller quantities. mdpi.comnih.govcdnsciencepub.comsld.cu The purity of the isolated compound is typically confirmed using analytical HPLC and spectroscopic methods like NMR and MS. mdpi.comscialert.netgoogle.com

Computational and Chemoinformatic Approaches in this compound Research

Chemoinformatics and computational methods are increasingly utilized in the study of natural products, including the complex alkaloids found in Catharanthus roseus, such as this compound. These approaches enable researchers to analyze large datasets of chemical structures and biological activities, predict the behavior of compounds within biological systems, and guide the design of new derivatives with improved properties. The application of these techniques to compounds like this compound, known for its antineoplastic activity, can provide valuable insights into its potential mechanisms of action and facilitate the identification of potential therapeutic targets.

Computational studies can involve various techniques, ranging from molecular modeling to sophisticated simulations and quantitative structure-activity relationship analyses. These methods help to understand the molecular basis of interactions between compounds and their biological targets, predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, and optimize molecular structures for desired activities.

Molecular Docking and Dynamics Simulations for Interaction Prediction in Research Systems

Molecular docking is a widely used computational technique to predict the preferred orientation (binding mode) of a ligand (such as this compound) to a receptor (e.g., a protein target) and estimate the strength of the binding affinity. This method is crucial for understanding how a molecule might interact with a biological target at the atomic level, identifying key residues involved in binding, and ranking potential drug candidates based on their predicted binding scores.

Molecular dynamics (MD) simulations extend the insights gained from docking by simulating the time-dependent behavior of a molecular system. MD simulations allow researchers to observe the dynamic interactions between a ligand and its receptor, account for the flexibility of both molecules and the surrounding environment (like water and ions), and estimate binding free energies more accurately than static docking methods. These simulations can reveal conformational changes upon binding, the stability of the complex, and the influence of the environment on the interaction.

While specific detailed molecular docking and dynamics simulation studies focused exclusively on this compound with identified protein targets were not extensively provided in the search results, these techniques are routinely applied to Catharanthus roseus alkaloids and other natural products with potential therapeutic applications. For instance, molecular docking has been employed to study the interaction of other Catharanthus roseus phytocompounds with proteins like 3ERT, suggesting potential inhibitory effects. The principles and methodologies used in these studies are directly applicable to investigating the interactions of this compound with relevant biological macromolecules involved in its observed antineoplastic activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Cellular Activities

Quantitative Structure-Activity Relationship (QSAR) modeling is a chemoinformatic approach that seeks to establish a mathematical relationship between the structural properties of a set of compounds and their biological activities. By analyzing a series of molecules with known activities, QSAR models can identify the key structural features that are important for a particular biological effect. These models can then be used to predict the activity of new, untested compounds or to guide the design of molecules with enhanced potency or desired properties.

QSAR modeling involves calculating various molecular descriptors that represent different aspects of a compound's structure, physicochemical properties, and electronic characteristics. Statistical methods are then used to build a model that correlates these descriptors with the observed biological activity.

The application of QSAR to natural products, including Catharanthus roseus alkaloids, can help in understanding the structural requirements for their cellular activities, such as cytotoxicity or antineoplastic effects. Although specific QSAR models developed solely for predicting the cellular activities of this compound were not detailed in the provided search results, QSAR has been successfully applied to other classes of compounds, such as pleuromutilin (B8085454) derivatives, to predict their antibacterial activity and guide synthesis. This demonstrates the potential of QSAR to provide valuable insights into the structural determinants of this compound's biological effects and to support the rational design of related analogs.

Broader Research Applications and Scientific Tools

Pleurosine as a Research Probe for Investigating Biological Pathways

Natural products, including alkaloids such as this compound, can serve as research probes to investigate biological pathways. nih.gov While the search results highlight the study of the biosynthesis pathways of terpenoid indole (B1671886) alkaloids (TIAs), the class to which this compound belongs, the specific use of isolated this compound as a direct probe for investigating other distinct biological pathways is not explicitly detailed in the provided information. researchgate.netscispace.com However, the general principle of using natural products to understand cellular processes is a recognized area of research. nih.gov Studies involving Catharanthus roseus and its alkaloids contribute to understanding complex metabolic networks and gene-to-metabolite relationships, which is a form of probing biological pathways related to the plant's own chemistry. researchgate.netscispace.com

Development of this compound-Based Research Reagents and Standards

The development of research reagents and standards is crucial for scientific investigation, allowing for consistent and reproducible experiments. The chemistry of alkaloids, including those from Vinca (B1221190) species like this compound, has been a subject of chemical study. google.comacs.org Research into the synthesis and modification of these compounds can potentially lead to the creation of this compound-based reagents or standards. Although the provided information mentions reagents in the context of chemical transformations involving related alkaloids, it does not specifically describe the widespread development or commercial availability of this compound-based research reagents or analytical standards. gay.solutionschemistry-chemists.com However, the chemical understanding of this compound supports its potential use in developing such tools for future research. The development of conjugates involving related dimeric alkaloids from Vinca has been explored, suggesting potential avenues for creating labeled or targeted research tools based on these structures. google.com

Role in the Study of Multidrug Resistance Mechanisms in In Vitro Models

Multidrug resistance (MDR) is a significant challenge in the treatment of various diseases, particularly cancer. nih.govsemanticscholar.org Catharanthus roseus alkaloids, including vincristine (B1662923) and vinblastine (B1199706), are known anticancer agents whose efficacy can be affected by MDR. jbino.com While this compound itself is noted for its antineoplastic activity, its specific and detailed role in the study of multidrug resistance mechanisms using in vitro models is not extensively elaborated in the provided search results. jbino.com Research into MDR mechanisms in cancer cells often involves in vitro models to understand how cells develop resistance, frequently involving the study of efflux pumps like ABC transporters. nih.govsemanticscholar.org Given that this compound is a related bisindole alkaloid with reported antineoplastic activity, it is plausible that its interaction with MDR mechanisms could be a subject of in vitro investigation, similar to other Vinca alkaloids. jbino.comresearchgate.net However, the provided information primarily confirms this compound's existence and its origin from a plant known for anticancer alkaloids affected by MDR, rather than detailing specific studies where this compound is used as a primary tool or focus for dissecting MDR mechanisms in vitro.

Future Research Directions and Unresolved Questions

Emerging Research Areas in Pleurosine Biosynthesis and Pathway Engineering

Understanding the complete biosynthetic pathway of this compound is a critical area for future research. Elucidating the specific enzymes involved, the sequence of reactions, and the regulatory mechanisms governing its production in natural sources, such as Pleurotus griseus fungus, is essential. princeton.edu Emerging research aims to fully map these complex pathways. Furthermore, pathway engineering offers a promising avenue to enhance this compound production. This involves manipulating the genetic machinery of host organisms, potentially microbes or plants, to optimize the yield of this compound or produce novel analogs. dtu.dkresearchgate.netnih.gov Challenges lie in identifying the key rate-limiting steps and enzymes within the pathway that can be targeted for engineering to achieve higher efficiency.

Advancements in Synthetic Accessibility for Broader Research Applications

The complex fused pentacyclic or hexacyclic core and multiple stereocenters of this compound present significant challenges for its chemical synthesis. nih.gov Advancements in synthetic methodologies are crucial to make this compound and its derivatives more readily available for extensive biological evaluation and research. Future research will likely focus on developing more concise, efficient, and stereoselective total synthesis routes. nih.govprinceton.edunih.gov This includes exploring novel reaction strategies, catalysts, and protecting group schemes. Improving synthetic accessibility will facilitate the creation of diverse libraries of this compound analogs, enabling comprehensive structure-activity relationship studies. nih.govprinceton.edu Computational approaches, such as those leveraging artificial intelligence and machine learning, are also emerging tools to predict and optimize synthetic routes, potentially accelerating the discovery of more accessible synthetic pathways. arxiv.orgnih.govresearchgate.netfrontiersin.org

Deeper Elucidation of this compound's Molecular Interaction Mechanisms

While this compound has shown some biological activities, a deeper understanding of its precise molecular targets and mechanisms of action is needed. Future research will focus on identifying the specific proteins or other biomolecules with which this compound interacts within cells. enzene.comwjbphs.comnih.govresearchgate.net This involves a combination of biochemical assays, cell-based studies, and potentially advanced techniques like affinity-based pull-down or label-free methods. nih.gov Elucidating the downstream effects of these interactions on cellular signaling pathways and biological processes is also a key area of investigation. enzene.comnih.govpasteur.fr Understanding these intricate molecular mechanisms is fundamental to determining this compound's therapeutic potential and identifying potential off-target effects. enzene.comresearchgate.net

Integration of Omics Technologies in Comprehensive this compound Research

The application of integrated omics technologies represents a powerful approach for comprehensive this compound research. wjbphs.comnih.govdokumen.pubnih.govdntb.gov.uauninet.edunih.govhumanspecificresearch.orgmedrxiv.orgresearchgate.net Future studies can leverage genomics, transcriptomics, proteomics, and metabolomics to gain a holistic understanding of how this compound affects biological systems. nih.govuninet.edunih.govhumanspecificresearch.orgmedrxiv.orgstratech.co.uk

Integrating data from these different omics levels can reveal complex interactions and pathway modulations that might not be apparent from single-omics studies. For example, transcriptomics can show changes in gene expression, while proteomics can reveal the actual protein levels, providing a more complete picture of cellular responses to this compound. nih.govmedrxiv.orgresearchgate.net Metabolomics can further shed light on the metabolic consequences of this compound exposure. nih.govuninet.eduhumanspecificresearch.org Challenges lie in the effective integration and analysis of the large and complex datasets generated by multi-omics approaches. nih.govuninet.edu

Challenges and Opportunities in this compound Research for Basic Scientific Discovery

Research into this compound, particularly in basic science, faces several challenges. These include the complex nature of the molecule itself, the difficulty in obtaining sufficient quantities from natural sources, and the challenges associated with its synthesis. nih.govprinceton.edu Limited funding and infrastructure for basic science research can also pose hurdles. enttoday.orgresearchgate.net Furthermore, effectively communicating the importance of basic research on compounds like this compound to a broader audience can be challenging. discoveryscience.co.zaassociationofsciencecommunicators.org

Despite these challenges, research into this compound offers significant opportunities for basic scientific discovery. Its unique structure and potential biological activities can serve as a basis for exploring novel biochemical pathways, enzyme functions, and molecular interaction mechanisms. Studying this compound can contribute to a deeper understanding of fungal metabolism and the biosynthesis of complex natural products. Furthermore, unraveling its molecular targets could lead to the identification of new biological pathways relevant to various physiological and pathological processes, opening up new avenues for basic biological research. wikipedia.org

Q & A

Basic Research Questions

Q. What are the key pharmacological properties of Pleurosine that warrant further investigation in preclinical studies?

  • Methodological Answer : Begin with in vitro assays (e.g., cytotoxicity, enzyme inhibition) to identify this compound’s bioactivity. Use the PICOT framework to structure experiments:

  • P opulation: Specific cell lines or bacterial strains relevant to this compound’s hypothesized targets (e.g., cancer cells, microbial pathogens).
  • Intervention : this compound exposure at varying concentrations.
  • Comparison : Controls (e.g., untreated cells, standard drugs like doxorubicin for cytotoxicity).
  • Outcome : Quantify IC50 values, apoptosis markers, or metabolic inhibition.
  • Time : Duration of exposure (e.g., 24–72 hours).
  • Supporting Evidence: Use HPLC or LC-MS for purity validation and replicate assays to ensure reliability .

Q. How can researchers design a robust synthesis protocol for this compound to ensure reproducibility?

  • Methodological Answer : Document reaction conditions (solvents, catalysts, temperature) in detail, adhering to guidelines for experimental reproducibility . Include:

  • Stepwise optimization : Vary one parameter at a time (e.g., pH, reaction time).
  • Validation : Compare spectral data (NMR, IR) with literature to confirm structural fidelity.
  • Data tables : Tabulate yields and purity metrics for each optimization step (see Table 1 example below).
Parameter AdjustedYield (%)Purity (%)
Solvent: Methanol6295
Catalyst: Pd/C7898
  • Supporting Evidence: Follow standardized reporting for synthetic procedures .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported mechanisms of action for this compound across different experimental models?

  • Methodological Answer : Conduct a systematic review with meta-analysis to compare findings. Steps include:

  • Data extraction : Compile IC50 values, assay conditions, and model systems from peer-reviewed studies.
  • Sensitivity analysis : Identify variables (e.g., cell type, this compound concentration) causing discrepancies.
  • Hypothesis testing : Use in silico docking studies to predict binding affinities for conflicting targets (e.g., topoisomerase vs. kinase inhibitors).
  • Supporting Evidence: Apply PICOT to refine comparison groups and address bias via transparent reporting .

Q. How can researchers optimize this compound’s bioavailability for in vivo studies while minimizing toxicity?

  • Methodological Answer : Employ pharmacokinetic (PK) and pharmacodynamic (PD) modeling:

  • PK studies : Administer this compound in animal models and measure plasma concentration over time using LC-MS/MS.
  • Formulation testing : Compare bioavailability of this compound in liposomal vs. free forms.
  • Toxicity screening : Assess liver/kidney function markers and histopathology post-treatment.
  • Supporting Evidence: Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize experimental arms .

Q. What experimental designs are suitable for elucidating this compound’s interaction with multi-drug resistance (MDR) proteins in cancer cells?

  • Methodological Answer : Combine competitive inhibition assays with genetic knockdown models:

  • Competitive assays : Co-administer this compound with known MDR substrates (e.g., doxorubicin) and measure intracellular drug accumulation via fluorescence.
  • CRISPR/Cas9 : Knock out MDR1 in cell lines and compare this compound efficacy vs. wild-type cells.
  • Data analysis : Use ANOVA to assess significance of MDR-mediated resistance.
  • Supporting Evidence: Align with ethical guidelines for genetic modification and validate assays through triplicate runs .

Methodological Frameworks and Tools

Q. How should researchers structure a literature review to identify gaps in this compound’s therapeutic potential?

  • Methodological Answer : Apply the PCC model (Population, Concept, Context):

  • Population : Target organisms (e.g., Plasmodium falciparum for antimalarial studies).
  • Concept : Mechanisms (e.g., apoptosis induction, oxidative stress).
  • Context : Disease models (e.g., murine malaria, xenograft tumors).
  • Supporting Evidence: Use systematic search strategies with Boolean operators (AND/OR) and databases (PubMed, Scopus) .

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?

  • Methodological Answer :

  • Non-linear regression : Fit data to sigmoidal curves (e.g., Hill equation) to calculate EC50/IC50.
  • Bland-Altman plots : Assess agreement between technical replicates.
  • Survival analysis : For in vivo efficacy, use Kaplan-Meier curves and log-rank tests.
  • Supporting Evidence: Report confidence intervals and effect sizes to enhance reproducibility .

Data Reporting and Validation

Q. How can researchers ensure transparency when reporting negative or inconclusive results in this compound studies?

  • Methodological Answer :

  • Preregistration : Document hypotheses and methods on platforms like Open Science Framework before experimentation.
  • Supplementary materials : Include raw data (e.g., HPLC chromatograms, Western blot images) for peer review.
  • Limitations section : Discuss confounding factors (e.g., batch variability in this compound synthesis).
  • Supporting Evidence: Follow reporting standards for negative results .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.